BenchChemオンラインストアへようこそ!

IKK-2 Inhibitor XI

IKK-2 inhibition IKKβ selectivity kinase profiling

Why choose IKK-2 Inhibitor XI (TPCA-1)? This thiophenecarboxamide-ureido compound delivers unmatched IKK-2 selectivity (>550-fold over other kinases) and validated in vivo efficacy in collagen-induced arthritis models comparable to etanercept. With an IKK-2 IC50 of 17.9 nM and well-characterized oral bioavailability, it is the definitive benchmark for ATP-competitive IKK-2 inhibition. Avoid confounding off-target effects common with less selective inhibitors like SC-514 or IKK-16. Secure high-purity (≥98%) IKK-2 Inhibitor XI for your NF-κB pathway studies—order now to advance your inflammation research.

Molecular Formula C12H11N3O2S
Molecular Weight 261.30 g/mol
Cat. No. B8774709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIKK-2 Inhibitor XI
Molecular FormulaC12H11N3O2S
Molecular Weight261.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)NC(=O)N
InChIInChI=1S/C12H11N3O2S/c13-11(16)10-8(15-12(14)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,(H2,13,16)(H3,14,15,17)
InChIKeyHKWYRLYHYBFHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IKK-2 Inhibitor XI (TPCA-1) Procurement Guide: Comparative Biochemical and Pharmacological Profile


IKK-2 Inhibitor XI, also known as TPCA-1 (CAS 507475-17-4), is a thiophenecarboxamide-ureido compound that functions as a potent, ATP-competitive inhibitor of IκB kinase-2 (IKK-2) [1]. It demonstrates high selectivity for IKK-2 over the closely related IKK-1 isoform and other kinases, and has been validated in multiple in vivo models of inflammation, including collagen-induced arthritis [2]. Its well-characterized pharmacokinetic profile and robust target engagement make it a critical tool for dissecting the NF-κB signaling pathway.

Why IKK-2 Inhibitor XI Cannot Be Interchanged with Other IKKβ Inhibitors


While multiple compounds target the ATP-binding pocket of IKK-2, significant differences in potency, isoform selectivity, and in vivo efficacy preclude simple substitution. For instance, older inhibitors like SC-514 exhibit substantially lower potency (IC50 3-12 µM) and are less suitable for studies requiring deep target coverage . Even more potent comparators like IKK-16 (IC50 40 nM) show less isoform selectivity (5-fold vs IKK-1) and have not demonstrated the same level of validated in vivo efficacy in arthritis models . Furthermore, IKK-2 Inhibitor XI's >550-fold selectivity over a broad kinase panel is a distinguishing feature that reduces the risk of confounding off-target effects, a critical consideration when interpreting complex cellular and in vivo phenotypes [1].

Quantitative Differentiation of IKK-2 Inhibitor XI: Potency, Selectivity, and In Vivo Validation


Superior IKK-2 Potency and Isoform Selectivity vs. BMS-345541, SC-514, and IKK-16

IKK-2 Inhibitor XI (TPCA-1) demonstrates significantly higher potency for IKK-2 compared to BMS-345541, SC-514, and IKK-16. Its IC50 of 17.9 nM is 16.8-fold lower than BMS-345541 (300 nM) and 167- to 670-fold lower than SC-514 (3-12 µM). While IKK-16 is also potent (40 nM), TPCA-1 offers superior selectivity, with 22-fold discrimination over IKK-1, compared to IKK-16's 5-fold discrimination [1][2].

IKK-2 inhibition IKKβ selectivity kinase profiling

Broad Kinase Selectivity Profile vs. MLN120B

IKK-2 Inhibitor XI (TPCA-1) exhibits >550-fold selectivity over a panel of other kinases and enzymes, including p38, MAPK, COX, and JNK [1][2]. While MLN120B is also a potent IKK-2 inhibitor (IC50 45-60 nM), it demonstrates selectivity over only a panel of 30 tyrosine and serine/threonine kinases (IC50s >50 µM) . This broader profiling for TPCA-1 provides greater confidence in its use for target validation studies.

kinase selectivity off-target profiling IKKβ

Validated In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model

IKK-2 Inhibitor XI (TPCA-1) has been rigorously validated in a murine collagen-induced arthritis (CIA) model. Prophylactic administration at 10 mg/kg (i.p., b.i.d.) significantly reduced disease severity and delayed onset, comparable to the effects of the clinical antirheumatic drug etanercept (4 mg/kg, i.p., every other day) [1]. Therapeutic administration at 20 mg/kg (i.p., b.i.d.) also significantly reduced CIA severity [1]. While MLN120B is orally bioavailable and inhibits paw swelling in a rat adjuvant-induced arthritis model [2], direct efficacy data in the standard CIA model and a direct comparison to etanercept are lacking for many other IKK-2 inhibitors.

rheumatoid arthritis in vivo pharmacology collagen-induced arthritis

Cellular Cytokine Inhibition Profile

IKK-2 Inhibitor XI (TPCA-1) potently inhibits LPS-induced production of key pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). The IC50 values for TNF-α, IL-6, and IL-8 are 170 nM, 290 nM, and 320 nM, respectively [1][2]. This cellular potency profile is well-documented, providing a clear benchmark for target engagement in a physiologically relevant human cell system. While many IKK-2 inhibitors have reported cellular activity, the comprehensive cytokine inhibition profile for TPCA-1 in PBMCs is a specific, quantitative benchmark useful for experimental design and validation.

cytokine inhibition LPS-induced inflammation PBMC assay

Reported Oral Bioavailability and Pharmacokinetic Profile

IKK-2 Inhibitor XI (TPCA-1) has been reported to exhibit good oral bioavailability and a favorable pharmacokinetic profile in rats . This property distinguishes it from many other IKK-2 inhibitors that may require parenteral administration for in vivo studies. For example, while SC-514 is described as orally active, its lower potency (IC50 3-12 µM) limits its practical utility for oral dosing . MLN120B is also orally bioavailable and has been used in rat adjuvant-induced arthritis models [1].

pharmacokinetics oral bioavailability in vivo dosing

Recommended Application Scenarios for IKK-2 Inhibitor XI Based on Verified Evidence


Validating the Role of IKK-2 in Chronic Inflammatory Disease Models

Given its validated efficacy in the collagen-induced arthritis (CIA) model, with effects comparable to etanercept, IKK-2 Inhibitor XI is an ideal tool for dissecting the role of IKK-2 in the pathogenesis of rheumatoid arthritis and other chronic inflammatory conditions [1]. Its oral bioavailability further supports its use in long-term in vivo studies .

Benchmarking Next-Generation IKK-2 Inhibitors in Cellular Assays

The well-defined potency (IKK-2 IC50 = 17.9 nM) and cellular cytokine inhibition profile (TNF-α IC50 = 170 nM in PBMCs) make IKK-2 Inhibitor XI a reliable positive control and benchmark compound for screening and characterizing novel IKK-2 inhibitors in both biochemical and cellular assays [1][2].

Investigating NF-κB-Dependent Gene Expression with Minimal Off-Target Interference

The compound's >550-fold selectivity over a broad panel of kinases, including p38 and JNK, ensures that observed changes in NF-κB-dependent gene expression are primarily attributable to IKK-2 inhibition, minimizing confounding effects from off-target kinase activity [1][2]. This is particularly important in transcriptomic and proteomic studies.

Comparative Pharmacology Studies of ATP-Competitive vs. Allosteric IKK-2 Inhibitors

IKK-2 Inhibitor XI serves as a key reference compound for ATP-competitive IKK-2 inhibition, allowing researchers to directly compare its biochemical, cellular, and in vivo effects with those of emerging allosteric IKK-2 inhibitors [3]. Such comparisons are essential for understanding the therapeutic potential and limitations of different inhibitory mechanisms.

Quote Request

Request a Quote for IKK-2 Inhibitor XI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.